molecular formula C8H14ClNO3 B2860021 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride CAS No. 2378502-30-6

1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride

Cat. No.: B2860021
CAS No.: 2378502-30-6
M. Wt: 207.65
InChI Key: VWLARESKGBWIQP-UHFFFAOYSA-N
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Description

1-(aminomethyl)-2-oxabicyclo[311]heptane-5-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride typically involves multiple steps. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the formation of the bicyclic structure with high specificity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high efficiency and scalability. The use of specific catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c9-5-8-3-7(4-8,6(10)11)1-2-12-8;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLARESKGBWIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1(C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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